![molecular formula C8H17Cl2N3 B1524744 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride CAS No. 1354951-26-0](/img/structure/B1524744.png)
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Overview
Description
“2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride” is a chemical compound with the CAS Number: 1354951-26-0 . It is a white to off-white powder that is water-soluble and can be easily dissolved in various organic solvents.
Molecular Structure Analysis
The molecular formula of this compound is C8H17Cl2N3 . The InChI code is 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a white to off-white powder. It is water-soluble and can be easily dissolved in various organic solvents. The molecular weight is 226.15 .Scientific Research Applications
Pharmacology
Pharmacologically, 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride could serve as a precursor in the synthesis of pharmacologically active compounds . For instance, piperidine derivatives are known to be central to a number of therapeutic agents, including antidepressants , antipsychotics , and analgesics . Its role in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 , which is associated with cortisol abnormalities, highlights its potential in creating new treatments for endocrine disorders.
Chemical Synthesis
In the realm of chemical synthesis, this compound can be used as an intermediate in the enantioselective synthesis of complex molecules. Its structure is conducive to asymmetric hydrogenation reactions , which are pivotal in producing chiral molecules that are important in the pharmaceutical industry.
Safety and Hazards
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVVPJXZANJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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